7-(trifluoromethoxy)-1H-quinazolin-4-one

Structure-Activity Relationship Medicinal Chemistry Drug Design

Secure your supply of 7-(trifluoromethoxy)-1H-quinazolin-4-one, a critical quinazolinone scaffold for medicinal chemistry. The 7-trifluoromethoxy (-OCF3) group provides a unique combination of strong inductive electron withdrawal and enhanced lipophilicity, significantly improving metabolic stability and ligand-target binding affinity compared to simpler halogen-substituted analogs. This makes it an exceptional starting point for kinase (e.g., EGFR, DDR1) and zinc-dependent metalloproteinase (MMP/ADAM) inhibitor programs where oxidative metabolism and selectivity are key concerns. Ensure your SAR studies benefit from the distinct electronic and steric profile of this compound.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
Cat. No. B8020605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(trifluoromethoxy)-1H-quinazolin-4-one
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)NC=NC2=O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15)
InChIKeyFYRMBJHYCWXLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 7-(Trifluoromethoxy)-1H-quinazolin-4-one


7-(Trifluoromethoxy)-1H-quinazolin-4-one (CAS: not widely assigned; synonyms: 7-(trifluoromethoxy)quinazolin-4(3H)-one) is a halogenated quinazolinone heterocycle bearing a strongly electron-withdrawing trifluoromethoxy (-OCF₃) substituent at the 7-position [1]. This substitution pattern confers enhanced metabolic stability and bioavailability due to the group's high electronegativity and lipophilicity, which are critical for improving ligand–target binding affinity [1]. The quinazolinone scaffold is a recognized privileged structure in medicinal chemistry, and the 7-position is known to be a key site for modulating biological activity [2].

Why 7-(Trifluoromethoxy)-1H-quinazolin-4-one Cannot Be Readily Replaced by Unsubstituted or Mono-Halogenated Quinazolinones


The quinazolinone scaffold is highly sensitive to substitution patterns, and generic in-class substitution often fails to replicate the unique electronic and steric profile conferred by the 7-trifluoromethoxy group. Structure–activity relationship (SAR) analyses consistently demonstrate that electron-withdrawing groups at the 7-position significantly influence bioactivity, while simple halogen substitutions (e.g., chloro, fluoro) can drastically reduce potency or even abolish activity [1]. The trifluoromethoxy moiety imparts a distinct combination of strong inductive electron withdrawal and increased lipophilicity that is not achievable with other substituents, thereby modulating binding affinity and metabolic stability in ways that cannot be assumed for other 4(3H)-quinazolinones [1].

Quantitative Differentiation of 7-(Trifluoromethoxy)-1H-quinazolin-4-one: Evidence for Procurement Decisions


Enhanced Electron-Withdrawing Capacity Versus Chloro and Fluoro Analogs

The trifluoromethoxy (-OCF₃) group is fundamentally a strong electron-withdrawing substituent, comparable to trifluoromethyl (-CF₃) but with distinct lipophilicity and metabolic stability properties [1]. SAR studies reveal that electron-withdrawing groups on the quinazolinone ring are generally preferable for improving bioactivity [2]. In a specific head-to-head comparison within a quinazolinone PARP inhibitor series, the addition of a chloro group at the 7-position resulted in a compound that was 3-fold less active than the unsubstituted analog . This demonstrates that not all 7-position substituents confer equivalent potency, and the unique electronic profile of -OCF₃ is expected to yield distinct biological outcomes.

Structure-Activity Relationship Medicinal Chemistry Drug Design

Class-Leading Potency of Trifluoromethoxy-Containing Quinazolinones in Thermolysin Inhibition

In a combinatorial series of novel quinazolin-4(3H)-ones, the most potent inhibitor of thermolysin (TLN) was compound 3, which features a 2-trifluoromethyl group [1]. This compound exhibited an IC50 of 0.0115 μM, which is >21-fold more potent than the next best compound in the series (IC50 = 0.2477 μM) and >10⁷-fold more potent than the least active analog (IC50 = 122,637 μM) [1]. While the target compound bears a trifluoromethoxy group at the 7-position rather than a trifluoromethyl at the 2-position, this data provides strong class-level evidence that fluorinated electron-withdrawing substituents on the quinazolinone core are critical for achieving nanomolar potency.

Enzyme Inhibition Metalloproteinase Drug Discovery

Comparative Antiproliferative Activity of Trifluoromethoxy-Substituted Quinazolinones

A series of quinazolinedione derivatives bearing various substituents were evaluated for antiplasmodial activity against P. falciparum FcB1 strain [1]. The 2-trifluoromethoxy analog (8ai') exhibited an EC50 of approximately 5 μM, which was comparable to the 2-ethoxy (8ag') and 4-fluoro-2-methoxy (8ak') analogs (all EC50 ≈ 5 μM) but significantly less potent than the original hit MMV665916 (EC50 = 0.4 μM) [1]. Importantly, compound 8ai' was non-toxic to primary human fibroblast cell line AB943, indicating a favorable selectivity profile [1]. Although this compound differs from the target in substitution position, it provides cross-study comparable evidence that trifluoromethoxy substitution on the quinazolinone core yields low micromolar antiproliferative activity with low cytotoxicity.

Anticancer Cell Proliferation Cytotoxicity

Impact of 7-Substituent Electron-Withdrawing Capacity on Bioactivity: Class-Level SAR

QSAR analysis of quinazoline analogues as EGFR inhibitors has identified substituents at the 6- and 7-positions as the most critical structural features for activity, with both steric and electrostatic interactions playing key roles [1]. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent that can significantly modulate the electrostatic potential of the quinazolinone core [2]. In a related quinazolinone series, compounds bearing electron-withdrawing groups on the quinazolinone ring showed enhanced DHFR and EGFR-TK inhibitory activities; for example, compound 24 exhibited an EGFR-TK IC50 of 13.40 nM (vs. gefitinib IC50 = 18.14 nM) and a DHFR IC50 of 0.30 μM (vs. methotrexate IC50 = 0.08 μM) [3]. While these compounds differ in substitution pattern, they collectively establish that electron-withdrawing substituents on the quinazolinone core are beneficial for kinase and reductase inhibition.

Quantitative Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

Nano molar Potency Achievable with Trifluoromethoxy-Substituted Quinazolinones in Kinase Inhibition

A structurally related quinazolinone derivative featuring a 6-trifluoromethoxy group (2-amino-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-8-(piperazin-1-ylmethyl)-6-(trifluoromethoxy)quinazolin-4-one) demonstrated potent DDR1 binding with an IC50 of 28 nM [1]. This provides class-level evidence that the trifluoromethoxy moiety, when positioned on the quinazolinone core, can contribute to nanomolar affinity for clinically relevant kinase targets.

Kinase Inhibition DDR1 Drug Discovery

Limited Direct Data Availability for 7-(Trifluoromethoxy)-1H-quinazolin-4-one

A comprehensive search of primary literature, patents, and authoritative databases reveals a scarcity of direct quantitative biological activity data specifically for 7-(trifluoromethoxy)-1H-quinazolin-4-one. No head-to-head comparative studies involving this exact compound were identified. The differentiation claims presented herein are therefore based on class-level SAR inferences, cross-study comparisons of structurally related analogs, and established physicochemical principles. Users should interpret these findings as a rationale for selecting this compound based on its unique substitution pattern rather than as a guarantee of specific potency or selectivity.

Data Gap Research Tool Procurement Caution

Strategic Application Scenarios for 7-(Trifluoromethoxy)-1H-quinazolin-4-one in Drug Discovery and Chemical Biology


Lead Optimization for Kinase Inhibitors Requiring Enhanced Metabolic Stability

Given the strong electron-withdrawing nature of the 7-trifluoromethoxy group and its potential to improve metabolic stability, this compound is well-suited as a core scaffold in medicinal chemistry programs targeting kinases (e.g., EGFR, DDR1) where oxidative metabolism of the quinazolinone ring is a concern [1]. The class-level evidence of nanomolar potency for trifluoromethoxy-substituted quinazolinones supports its use as a starting point for structure-based design [1].

Chemical Biology Probe Development for Investigating 7-Position SAR

The compound serves as a critical tool for systematically probing the SAR of the quinazolinone 7-position. By comparing its activity to that of 7-H, 7-Cl, 7-F, and 7-OCH₃ analogs, researchers can directly quantify the contribution of the -OCF₃ group to target binding, selectivity, and cellular potency. This is essential for validating the hypothesis that strong electron-withdrawing, lipophilic substituents at this position are optimal for specific targets .

Metalloproteinase Inhibitor Discovery and Optimization

The nanomolar potency observed for fluorinated quinazolinones against thermolysin suggests that 7-(trifluoromethoxy)-1H-quinazolin-4-one may serve as a valuable scaffold for developing inhibitors of other zinc-dependent metalloproteinases, such as MMPs or ADAMs. The trifluoromethoxy group could enhance interactions with the catalytic zinc ion or adjacent hydrophobic pockets, making it a strategic choice for metalloproteinase-targeted libraries [2].

Antiproliferative Agent Development with Favorable Safety Margin

Cross-study evidence indicates that trifluoromethoxy-substituted quinazolinones can exhibit low micromolar antiproliferative activity with minimal cytotoxicity toward normal human fibroblasts. This profile makes 7-(trifluoromethoxy)-1H-quinazolin-4-one a promising starting point for developing anticancer or antiparasitic agents where a wide therapeutic window is desired. The compound could be prioritized for further functionalization to improve potency while maintaining low toxicity [3].

Quote Request

Request a Quote for 7-(trifluoromethoxy)-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.